Butyl 4-(3-oxo-2,3-dihydro-1h-indazol-1-yl)benzoate
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Overview
Description
Butyl 4-(3-oxo-2,3-dihydro-1h-indazol-1-yl)benzoate is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a butyl ester group attached to a benzoate moiety, which is further linked to an indazole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(3-oxo-2,3-dihydro-1h-indazol-1-yl)benzoate typically involves the condensation of 3-oxo-2,3-dihydro-1h-indazole with butyl 4-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(3-oxo-2,3-dihydro-1h-indazol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of carboxylic acid derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Potential use as a precursor for the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Butyl 4-(3-oxo-2,3-dihydro-1h-indazol-1-yl)benzoate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Butyl 4-(3-oxo-2,3-dihydro-1h-indazol-1-yl)benzoate: Known for its potential anticancer properties.
4-(2-Oxo-3H-benzimidazol-1-yl)butanoic acid: Exhibits anti-inflammatory and analgesic activities.
3-amino-1H-indazole-1-carboxamides: Known for their antiproliferative activity against neoplastic cell lines
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities. Its combination of an indazole ring with a butyl ester group and a benzoate moiety makes it a versatile compound for various scientific research applications .
Properties
CAS No. |
20943-48-0 |
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Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
butyl 4-(3-oxo-2H-indazol-1-yl)benzoate |
InChI |
InChI=1S/C18H18N2O3/c1-2-3-12-23-18(22)13-8-10-14(11-9-13)20-16-7-5-4-6-15(16)17(21)19-20/h4-11H,2-3,12H2,1H3,(H,19,21) |
InChI Key |
WSZNWXBQIWOIHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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